(R)-tert-butyl 4-((((benzyloxy)carbonyl)amino)methyl)-3,3-difluoropiperidine-1-carboxylate
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Overview
Description
®-tert-butyl 4-((((benzyloxy)carbonyl)amino)methyl)-3,3-difluoropiperidine-1-carboxylate is a complex organic compound with significant potential in various scientific fields. This compound features a piperidine ring substituted with difluoromethyl groups and a benzyloxycarbonyl-protected amine. Its unique structure makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-butyl 4-((((benzyloxy)carbonyl)amino)methyl)-3,3-difluoropiperidine-1-carboxylate typically involves multiple steps. One common method is the Mannich reaction, which involves the amino alkylation of an acidic proton next to a carbonyl group by formaldehyde and a primary or secondary amine . The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the risk of side reactions. The use of advanced purification techniques, such as chromatography and crystallization, is also common to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
®-tert-butyl 4-((((benzyloxy)carbonyl)amino)methyl)-3,3-difluoropiperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution: This compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines, alcohols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
®-tert-butyl 4-((((benzyloxy)carbonyl)amino)methyl)-3,3-difluoropiperidine-1-carboxylate has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of ®-tert-butyl 4-((((benzyloxy)carbonyl)amino)methyl)-3,3-difluoropiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, inhibiting their activity or altering their function . This interaction can lead to various biological effects, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
- ®-2-((((Benzyloxy)carbonyl)amino)methyl)-4-methylpentanoic acid
- 4-(Cbz-aminomethyl)phenyboronic acid
- 1H-Pyrazolo[3,4-b]pyridines
Uniqueness
Compared to similar compounds, ®-tert-butyl 4-((((benzyloxy)carbonyl)amino)methyl)-3,3-difluoropiperidine-1-carboxylate stands out due to its difluoromethyl-substituted piperidine ring. This unique feature enhances its stability and reactivity, making it a more versatile intermediate in organic synthesis and pharmaceutical research .
Properties
Molecular Formula |
C19H26F2N2O4 |
---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
tert-butyl (4R)-3,3-difluoro-4-(phenylmethoxycarbonylaminomethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C19H26F2N2O4/c1-18(2,3)27-17(25)23-10-9-15(19(20,21)13-23)11-22-16(24)26-12-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,22,24)/t15-/m1/s1 |
InChI Key |
RIVHQVZLYZNATP-OAHLLOKOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C(C1)(F)F)CNC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)CNC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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